N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
説明
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its structural mimicry of purines and diverse biological applications. The molecule features:
- Core structure: Pyrazolo[1,5-a]pyrimidine.
- Substituents: Position 2: Trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity . Position 3: 4-Fluorophenyl, contributing to π-π stacking interactions in target binding . Position 5: Methyl (-CH₃), a compact hydrophobic group.
The 3,4-dimethoxyphenethyl moiety may enhance blood-brain barrier penetration compared to simpler alkyl or aryl groups . The trifluoromethyl group at position 2 distinguishes this compound from analogs with substitutions at other positions (e.g., 7-CF₃ in ) .
特性
分子式 |
C24H22F4N4O2 |
|---|---|
分子量 |
474.4 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H22F4N4O2/c1-14-12-20(29-11-10-15-4-9-18(33-2)19(13-15)34-3)32-23(30-14)21(22(31-32)24(26,27)28)16-5-7-17(25)8-6-16/h4-9,12-13,29H,10-11H2,1-3H3 |
InChIキー |
XQVYMZPMXHXJAS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C(F)(F)F)C4=CC=C(C=C4)F |
製品の起源 |
United States |
準備方法
合成経路と反応条件
「N-[2-(3,4-ジメトキシフェニル)エチル]-3-(4-フルオロフェニル)-5-メチル-2-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-7-アミン」の合成は、通常、多段階有機合成を伴います。
工業的製造方法
このような複雑な化合物の工業的製造方法は、収率と純度を最大化するために反応条件を最適化することが多くあります。これには、ハイスループットスクリーニング技術、自動合成、クロマトグラフィーなどの精製方法の使用が含まれる場合があります。
化学反応の分析
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい化学反応とメカニズムを探求することができます。
生物学
生物学研究では、化合物とタンパク質や核酸などの生物学的マクロ分子の相互作用について研究される場合があります。生化学的経路を理解するためのプローブとして役立ちます。
医学
医学的には、化合物は潜在的な治療効果があるため注目されています。がん、炎症、神経障害など、さまざまな疾患の治療における有効性を調査することができます。
産業
工業分野では、化合物はそのユニークな化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
科学的研究の応用
Anticancer Applications
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells at concentrations as low as 5 μg/ml. However, its activity was noted to be lower than that of established chemotherapeutic agents like doxorubicin .
Case Study: Anticancer Activity Evaluation
| Cell Line | Inhibition Concentration (μg/ml) | Comparison Agent | Efficacy |
|---|---|---|---|
| PC3 | 5 | Doxorubicin | Lower |
| K562 | 5 | Doxorubicin | Lower |
| HeLa | 5 | Doxorubicin | Lower |
| A549 | 5 | Doxorubicin | Lower |
This data underscores the need for further optimization of the compound to enhance its anticancer properties.
Antifungal Applications
The compound has also been investigated for antifungal activities. In vitro assays demonstrated effectiveness against several fungal pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. The antifungal activity was assessed at a concentration of 50 μg/ml, with some derivatives exhibiting inhibition rates comparable to or better than standard antifungal agents like tebuconazole .
Case Study: Antifungal Activity Evaluation
| Fungal Pathogen | Inhibition Concentration (μg/ml) | Comparison Agent | Efficacy (%) |
|---|---|---|---|
| Botrytis cinerea | 50 | Tebuconazole | 96.76 |
| Sclerotinia sclerotiorum | 50 | Tebuconazole | 82.73 |
This highlights the potential of this compound as a lead structure for developing new antifungal therapies.
Receptor Inhibition Studies
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its ability to act as inhibitors of various receptor tyrosine kinases (RTKs). Specifically, compounds within this class have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth . The mechanisms by which these compounds exert their effects involve competitive inhibition at the receptor sites.
Summary of Receptor Inhibition Findings
| Receptor Type | Compound Activity | Reference |
|---|---|---|
| VEGFR-2 | Inhibitory | |
| EGFR | Moderate Inhibition | |
| PDGFRβ | Moderate Inhibition |
These findings suggest that N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine could serve as a valuable tool in cancer therapy by targeting angiogenic pathways.
作用機序
類似の化合物との比較
類似の化合物
- N-[2-(3,4-ジメトキシフェニル)エチル]アセトアミド
- 3,4-ジメトキシフェニルエチルアミン
- N-アセチルホモベラトリアミン
独自性
類似の化合物と比較して、「N-[2-(3,4-ジメトキシフェニル)エチル]-3-(4-フルオロフェニル)-5-メチル-2-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-7-アミン」は、トリフルオロメチル基とフルオロフェニル基により際立っています。これにより、ユニークな薬物動態学的および薬力学的特性が付与される可能性があります。これらの特徴は、結合親和性、選択性、代謝安定性を高める可能性があります。
類似化合物との比較
Structural Modifications in the Pyrazolo[1,5-a]pyrimidine Core
Position 2 Substituents :
- Main compound : 2-CF₃ (electron-withdrawing, steric bulk).
- Compound 890624-32-5 () : 2-methyl (-CH₃), reducing steric hindrance and electronic effects.
- : 7-CF₃ (vs. 2-CF₃), altering electronic distribution and binding pocket compatibility.
Position 3 Substituents :
- Main compound : 4-Fluorophenyl (polar, halogen bonding).
- Compound 47 () : 4-Fluorophenyl retained, but with a pyridinylmethyl amine chain.
- Compound 23 () : Triazolopyrimidine core with 4-trifluoromethoxyphenyl, highlighting core-dependent activity shifts.
Position 5 Substituents :
- Main compound : 5-methyl (-CH₃).
- Compound 48 () : 5-phenyl, increasing hydrophobicity and steric bulk.
Position 7 Amine Side Chains :
- Main compound: 2-(3,4-dimethoxyphenyl)ethyl (polar, flexible chain with hydrogen-bond donors).
- Compound 47 () : (6-Methylpyridin-2-yl)methyl (rigid, aromatic), favoring interactions with charged residues.
- Compound 13 () : 4-Methoxyphenethyl (similar methoxy groups but shorter chain).
Key Observations :
- The 3-(4-fluorophenyl) group is conserved in anti-mycobacterial pyrazolo[1,5-a]pyrimidines (), suggesting its role in target engagement .
- The 7-amine side chain’s flexibility and polarity (e.g., dimethoxyphenethyl vs. pyridinylmethyl) influence tissue penetration and target selectivity .
- Trifluoromethyl groups at position 2 (main compound) vs. 7 () demonstrate positional effects on metabolic stability and steric compatibility .
生物活性
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through various methods that involve the reaction of substituted pyrazoles with appropriate electrophiles. The synthesis typically includes:
- Formation of the pyrazole core : This is achieved through the condensation of hydrazine derivatives with carbonyl compounds.
- Substitution reactions : The introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups occurs through nucleophilic aromatic substitution or coupling reactions.
- Final modifications : Trifluoromethylation and other modifications are performed to enhance biological activity.
Antiproliferative Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has demonstrated notable antiproliferative activity against various cancer cell lines. Key findings include:
- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia).
- Mechanism of Action : Studies indicate that it induces apoptosis via the activation of caspase pathways and inhibits cell cycle progression by affecting cyclin-dependent kinases (CDKs) .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by its structural components:
- Dimethoxyphenyl Group : Contributes to lipophilicity and may enhance binding affinity to biological targets.
- Trifluoromethyl Group : Increases metabolic stability and alters pharmacokinetic profiles .
A comparative analysis of related pyrazolo compounds suggests that modifications at specific positions significantly affect their antiproliferative potency.
Case Studies
- In Vivo Studies : Animal models have shown that administration of the compound results in reduced tumor size and improved survival rates in xenograft models of breast cancer.
- Combination Therapies : Research indicates enhanced efficacy when combined with existing chemotherapeutic agents, suggesting potential for use in combination therapies .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 10.5 | Apoptosis via caspase activation |
| Antiproliferative | K562 | 12.3 | Cell cycle arrest |
| Antiproliferative | MV4-11 | 9.8 | Induction of apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
